6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332528-41-2
VCID: VC2847207
InChI: InChI=1S/C17H13ClN2O.ClH/c1-10-7-11(2)16-12(8-10)13(17(18)21)9-15(20-16)14-5-3-4-6-19-14;/h3-9H,1-2H3;1H
SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl
Molecular Formula: C17H14Cl2N2O
Molecular Weight: 333.2 g/mol

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

CAS No.: 1332528-41-2

Cat. No.: VC2847207

Molecular Formula: C17H14Cl2N2O

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride - 1332528-41-2

Specification

CAS No. 1332528-41-2
Molecular Formula C17H14Cl2N2O
Molecular Weight 333.2 g/mol
IUPAC Name 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Standard InChI InChI=1S/C17H13ClN2O.ClH/c1-10-7-11(2)16-12(8-10)13(17(18)21)9-15(20-16)14-5-3-4-6-19-14;/h3-9H,1-2H3;1H
Standard InChI Key BHAIREXGDJLSRZ-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl
Canonical SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl

Introduction

Chemical Identity and Structural Characteristics

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a complex organic compound belonging to the quinoline derivatives class. It features a quinoline core with methyl groups at the sixth and eighth positions, a pyridin-2-yl group at the second position, and a carbonyl chloride functional group at the fourth position. The compound is commercially available as the hydrochloride salt, which influences its solubility and handling properties.

Identification Parameters

The compound can be identified through various parameters, which are summarized in the following table:

ParameterValueSource
CAS Number1332528-41-2
Alternative CAS Number1203331-86-5
Molecular FormulaC₁₇H₁₄Cl₂N₂O
Molecular Weight333.2 g/mol
IUPAC Name6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
InChIInChI=1S/C17H13ClN2O.ClH/c1-10-7-11(2)16-12(8-10)13(17(18)21)9-15(20-16)14-5-3-4-6-19-14;/h3-9H,1-2H3;1H
InChIKeyBHAIREXGDJLSRZ-UHFFFAOYSA-N
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl

Structural Features

The compound possesses several key structural features that contribute to its chemical and biological properties:

  • Quinoline Core: The bicyclic heterocyclic aromatic system provides stability and serves as the backbone for various substituents.

  • Dimethyl Substitution: The methyl groups at positions 6 and 8 enhance lipophilicity and influence the electronic properties of the quinoline ring.

  • Pyridin-2-yl Group: This substituent at position 2 introduces a nitrogen-containing heterocycle that can participate in hydrogen bonding and coordination with biological targets.

  • Carbonyl Chloride Group: This highly reactive functional group at position 4 makes the compound valuable as a synthetic intermediate, allowing for diverse chemical transformations.

  • Hydrochloride Salt: The salt form affects the compound's solubility, stability, and handling properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is essential for its proper handling, storage, and application in research settings.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and storage requirements. While detailed experimental physical property data is limited in the available literature, the following properties can be inferred from its structure and similar compounds:

PropertyDescription/ValueSource
Physical StateSolid at room temperature
ColorTypically pale yellow to off-white
SolubilitySoluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); limited water solubility
Storage ConditionsRequires storage in a well-ventilated area, protected from moisture

Chemical Properties

The chemical properties of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride are largely determined by its functional groups, particularly the reactive carbonyl chloride moiety:

  • Reactivity: The carbonyl chloride group exhibits high reactivity toward nucleophiles, making it an excellent starting material for the synthesis of various derivatives.

  • Electrophilicity: The carbonyl carbon atom is electrophilic due to the electron-withdrawing effect of the chlorine atom, facilitating nucleophilic substitution reactions.

  • Stability: The compound is sensitive to moisture and can undergo hydrolysis, converting the carbonyl chloride to the corresponding carboxylic acid.

  • Acid-Base Properties: As a hydrochloride salt, the compound exhibits acidic properties and can participate in acid-base reactions.

Synthesis and Reactivity

Chemical Reactivity

The reactivity of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is dominated by the carbonyl chloride functional group, which makes it valuable as a synthetic intermediate:

  • Nucleophilic Substitution: The carbonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:

    • Reactions with amines to form amides

    • Reactions with alcohols to form esters

    • Reactions with thiols to form thioesters

  • Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

  • Reduction: The carbonyl group can be reduced using appropriate reducing agents to form alcohols or aldehydes, depending on the reaction conditions.

Comparison with Similar Compounds

Understanding the structural relationships between 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride and similar compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several structural analogs of 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride have been reported in the literature, with variations in the substitution pattern on the quinoline ring and the position of the nitrogen atom in the pyridine ring :

CompoundCAS NumberMolecular WeightKey Structural DifferenceSource
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochlorideNot specified in data296.7 g/molMethyl groups at positions 7 and 8 instead of 6 and 8
6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride1332529-02-8333.2 g/molPyridin-4-yl group instead of pyridin-2-yl group
7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride1332529-01-7333.2 g/molMethyl groups at positions 7 and 8 and pyridin-4-yl group
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride1203050-62-7296.7 g/molMethyl groups at positions 7 and 8 and pyridin-3-yl group
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride1332530-73-0319.2 g/molSingle methyl group at position 8

Structure-Property Relationships

The variations in substitution patterns among these analogs can significantly influence their physicochemical properties and biological activities:

  • Position of Methyl Groups: The position of methyl substituents on the quinoline ring affects the electron density distribution, which can influence reactivity and binding interactions with biological targets.

  • Position of Nitrogen in Pyridine Ring: The position of the nitrogen atom in the pyridine ring (ortho, meta, or para) affects the electronic properties and hydrogen-bonding capabilities of the molecule, potentially leading to different biological activities .

  • Number of Methyl Groups: The presence of one versus two methyl groups influences lipophilicity and steric properties, which can affect both chemical reactivity and biological interactions.

These structure-property relationships are valuable for medicinal chemistry research, as they provide insights into how structural modifications can be used to tune the properties of these compounds for specific applications.

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